Tert-butyl 4-isocyanatobutanoate
Overview
Description
Scientific Research Applications
Biodegradable Polymers
Tert-butyl 4-isocyanatobutanoate's derivatives, such as tert-butyl 3,4-dihydroxybutanoate, have been explored for producing environmentally benign copolymers with carbon dioxide. These copolymers exhibit properties like high regioselectivity and a glass-transition temperature conducive to biodegradable plastic applications. This research highlights the potential of such compounds in creating degradable polycarbonates, offering an eco-friendly alternative for plastic materials. The degradation process of these polymers in the presence of strong bases or certain conditions can lead to the formation of biocompatible materials, which could find applications in drug delivery systems, particularly for platinum-based drugs (Tsai, Wang, & Darensbourg, 2016).
Medicinal Chemistry
The tert-butyl group, a common motif in medicinal chemistry, is known for its role in modulating physicochemical and pharmacokinetic properties of bioactive compounds. However, its incorporation can lead to challenges like increased lipophilicity and decreased metabolic stability. Research in this area focuses on evaluating alternative substituents to the tert-butyl group, aiming to optimize drug efficacy and reduce undesired properties. This approach is crucial for the drug discovery process, offering insights into designing more effective and stable pharmaceutical compounds (Westphal et al., 2015).
Synthesis of Multifunctional Dendrimers
This compound derivatives have been utilized in the synthesis of multifunctional dendrimers. These compounds serve as monomers that are key to creating dendrimers with varied functional groups, essential for applications in drug delivery, imaging, and as catalysts. The synthesis involves creating monomers with specific structural features that can be used to build dendrimers with precise functional capabilities. This research opens pathways for developing advanced materials with customized properties for various scientific and industrial applications (Newkome et al., 2003).
Chemical Synthesis and Organic Reactions
This compound plays a role in chemical synthesis, particularly in reactions involving isocyanides. These reactions are fundamental in creating complex organic molecules, including pharmaceuticals and polymers. The versatility of tert-butyl isocyanides in chemical reactions enables the synthesis of a wide range of compounds, contributing to advancements in organic chemistry and material science. Research in this area focuses on exploring new reactions and mechanisms, enhancing the efficiency and scope of synthetic methodologies (Mosslemin et al., 2004).
Mechanism of Action
Biochemical Pathways
Tert-butyl 4-isocyanatobutanoate likely affects multiple biochemical pathways due to its complex structure and potential interactions with various targets The downstream effects of these pathway alterations would depend on the specific targets and pathways involved
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects These effects could range from changes in gene expression to alterations in cellular metabolism
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds that could interact with this compound. Understanding these influences is crucial for optimizing the use of this compound.
Properties
IUPAC Name |
tert-butyl 4-isocyanatobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-4-6-10-7-11/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSBBQOIJQBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-90-5 | |
Record name | tert-butyl 4-isocyanatobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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